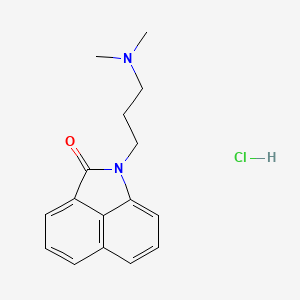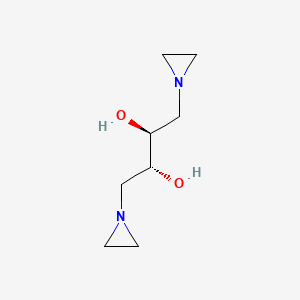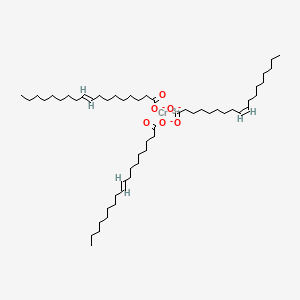
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution Reaction: The indole core undergoes a substitution reaction with a suitable alkylating agent to introduce the 1-(3-(dimethylamino)propyl) group.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of BET proteins, which are involved in various cancers and inflammatory diseases.
Biological Research: The compound is used to investigate the role of BET proteins in gene regulation and epigenetics.
Pharmacology: It is explored for its anti-inflammatory and anti-cancer properties.
Chemical Biology: The compound serves as a tool for studying protein-ligand interactions and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride involves inhibition of BET proteins. These proteins recognize acetylated lysine residues on histone tails, leading to the regulation of gene expression. By inhibiting BET proteins, the compound disrupts this recognition, thereby modulating gene expression and exerting anti-cancer and anti-inflammatory effects . The molecular targets include BRD4, a member of the BET family, and pathways such as NF-κB and NLRP3 signaling .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds also inhibit BET proteins but may have different selectivity profiles.
Cyclopent[de]isoquinolin-3(4H)-ones: These compounds share structural similarities but differ in their biological activities.
Uniqueness
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride is unique due to its high selectivity for the first bromodomain (BD1) of BET proteins. This selectivity enhances its potential as a therapeutic agent with fewer off-target effects .
Propiedades
Número CAS |
20904-09-0 |
|---|---|
Fórmula molecular |
C16H19ClN2O |
Peso molecular |
290.79 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propyl]benzo[cd]indol-2-one;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-17(2)10-5-11-18-14-9-4-7-12-6-3-8-13(15(12)14)16(18)19;/h3-4,6-9H,5,10-11H2,1-2H3;1H |
Clave InChI |
VSRSDJJAJAHNEC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC3=C2C(=CC=C3)C1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
